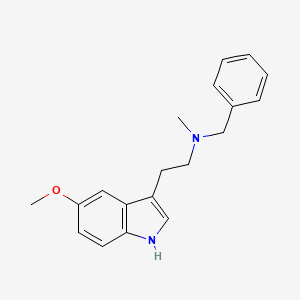
5-METHOXY-N-METHYL-N-BENZYL-1H-INDOLE-3-ETHANAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-METHOXY-N-METHYL-N-BENZYL-1H-INDOLE-3-ETHANAMINE is a complex organic compound that belongs to the class of tryptamines Tryptamines are known for their significant roles in biochemistry and pharmacology, often associated with neurotransmitter functions and psychoactive properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHOXY-N-METHYL-N-BENZYL-1H-INDOLE-3-ETHANAMINE typically involves multiple steps, starting from readily available precursors. One common method includes the alkylation of 5-methoxyindole with benzyl chloride in the presence of a base, followed by reductive amination with formaldehyde and methylamine. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-METHOXY-N-METHYL-N-BENZYL-1H-INDOLE-3-ETHANAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or indole moieties, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like halides, amines, or alcohols, often under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-METHOXY-N-METHYL-N-BENZYL-1H-INDOLE-3-ETHANAMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly serotonin receptors.
Medicine: Potential therapeutic applications due to its psychoactive properties, including research into treatments for mental health disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects primarily through interactions with serotonin receptors in the brain. It acts as an agonist, binding to these receptors and mimicking the action of serotonin. This interaction can modulate various neurotransmitter pathways, influencing mood, perception, and cognition. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests a high affinity for the 5-HT2A receptor subtype.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Shares the methoxy group on the indole ring but differs in the alkylamine side chain.
N-Benzyl-2-(5-hydroxy-1H-indol-3-yl)-N-methylethan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.
N,N-Dimethyltryptamine (DMT): Lacks the benzyl group, making it structurally simpler.
Uniqueness
5-METHOXY-N-METHYL-N-BENZYL-1H-INDOLE-3-ETHANAMINE is unique due to its combination of a benzyl group and a methoxy-substituted indole ring. This structural arrangement enhances its affinity for certain serotonin receptors, potentially leading to distinct pharmacological effects compared to other tryptamines.
Eigenschaften
CAS-Nummer |
1233-48-3 |
|---|---|
Molekularformel |
C19H22N2O |
Molekulargewicht |
294.398 |
IUPAC-Name |
N-benzyl-2-(5-methoxy-1H-indol-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C19H22N2O/c1-21(14-15-6-4-3-5-7-15)11-10-16-13-20-19-9-8-17(22-2)12-18(16)19/h3-9,12-13,20H,10-11,14H2,1-2H3 |
InChI-Schlüssel |
IFRNCHRBJMIVBK-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CNC2=C1C=C(C=C2)OC)CC3=CC=CC=C3 |
Synonyme |
1H-Indole-3-ethanamine, 5-methoxy-N-methyl-N-(phenylmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















